molecular formula C14H19NO3 B7589475 2-[(4-Ethylbenzoyl)-methylamino]butanoic acid

2-[(4-Ethylbenzoyl)-methylamino]butanoic acid

カタログ番号 B7589475
分子量: 249.30 g/mol
InChIキー: MHLUMHIZDHNULF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-Ethylbenzoyl)-methylamino]butanoic acid, also known as Etifoxine, is a non-benzodiazepine anxiolytic drug that has been used in the treatment of anxiety disorders. It was first synthesized in the 1960s by French pharmaceutical company Hoechst Marion Roussel. Etifoxine is a unique anxiolytic drug that does not act on the benzodiazepine receptor, but instead, it has a different mechanism of action.

作用機序

2-[(4-Ethylbenzoyl)-methylamino]butanoic acid's mechanism of action is not fully understood. It is known to modulate the activity of GABA-A receptors, but it does not bind to the benzodiazepine site. Instead, 2-[(4-Ethylbenzoyl)-methylamino]butanoic acid acts on a novel site on the GABA-A receptor complex, which is distinct from the benzodiazepine site. This unique mechanism of action may explain why 2-[(4-Ethylbenzoyl)-methylamino]butanoic acid has a lower risk of dependence and withdrawal compared to benzodiazepines.
Biochemical and Physiological Effects:
2-[(4-Ethylbenzoyl)-methylamino]butanoic acid has been shown to increase the release of GABA, which is an inhibitory neurotransmitter in the brain. This leads to an overall decrease in neuronal activity, which results in the anxiolytic effects of 2-[(4-Ethylbenzoyl)-methylamino]butanoic acid. 2-[(4-Ethylbenzoyl)-methylamino]butanoic acid has also been shown to have anti-inflammatory effects and to modulate the activity of ion channels in the brain.

実験室実験の利点と制限

2-[(4-Ethylbenzoyl)-methylamino]butanoic acid has several advantages for use in lab experiments. It has a unique mechanism of action, which makes it a valuable tool for studying the GABA-A receptor complex. 2-[(4-Ethylbenzoyl)-methylamino]butanoic acid also has a lower risk of dependence and withdrawal compared to benzodiazepines, which makes it a safer option for long-term studies. However, 2-[(4-Ethylbenzoyl)-methylamino]butanoic acid has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. 2-[(4-Ethylbenzoyl)-methylamino]butanoic acid also has low bioavailability, which can make it difficult to achieve consistent results.

将来の方向性

There are several future directions for research on 2-[(4-Ethylbenzoyl)-methylamino]butanoic acid. One area of interest is its potential use in the treatment of neuropathic pain. 2-[(4-Ethylbenzoyl)-methylamino]butanoic acid has been shown to have analgesic effects in animal models of neuropathic pain, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of sleep disorders. 2-[(4-Ethylbenzoyl)-methylamino]butanoic acid has been shown to improve sleep quality in animal models, and further studies are needed to determine its effects in humans. Finally, research on the mechanism of action of 2-[(4-Ethylbenzoyl)-methylamino]butanoic acid is needed to better understand how it modulates the activity of the GABA-A receptor complex. This could lead to the development of new drugs that target this novel site on the receptor complex.

合成法

2-[(4-Ethylbenzoyl)-methylamino]butanoic acid is synthesized from 4-ethylbenzophenone in a multi-step process. The first step involves the conversion of 4-ethylbenzophenone to 4-ethylbenzoyl chloride using thionyl chloride. The resulting 4-ethylbenzoyl chloride is then reacted with methylamine to form 4-ethylbenzoyl methylamine. This intermediate is then reacted with butyric anhydride to form the final product, 2-[(4-Ethylbenzoyl)-methylamino]butanoic acid.

科学的研究の応用

2-[(4-Ethylbenzoyl)-methylamino]butanoic acid has been extensively studied for its anxiolytic properties. It has been shown to have anxiolytic effects in animal models of anxiety and in human clinical trials. 2-[(4-Ethylbenzoyl)-methylamino]butanoic acid has also been studied for its potential use in the treatment of neuropathic pain, alcohol withdrawal, and sleep disorders.

特性

IUPAC Name

2-[(4-ethylbenzoyl)-methylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-10-6-8-11(9-7-10)13(16)15(3)12(5-2)14(17)18/h6-9,12H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLUMHIZDHNULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N(C)C(CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Ethylbenzoyl)-methylamino]butanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。